ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
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Properties
CAS No. |
896291-85-3 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3 |
InChI Key |
GELXCHBRKRTTJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-f]purine core, which is known for its biological relevance. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the context of immune modulation and potential anticancer properties.
Research indicates that compounds with similar structures often act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating signaling cascades that lead to cytokine production.
- TLR Agonism : The compound's imidazole ring is critical for its agonistic activity on TLRs. Studies have shown that modifications to this ring can significantly alter biological activity. For instance, a study demonstrated that specific substitutions on the imidazole ring enhance TLR7 activity while diminishing TLR8 activity .
- Cytokine Induction : Upon activation of TLR7/8, the compound stimulates the production of pro-inflammatory cytokines such as TNF-α and IL-12. This cytokine profile is essential for mounting an effective immune response against infections and tumors .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the ethyl acetate moiety and the imidazole core can lead to variations in biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at N1 | Enhances binding affinity to TLRs |
| Ethoxycarbonyl at C3 | Critical for maintaining agonistic properties |
| Phenyl and m-tolyl groups | Influence hydrophobic interactions and selectivity |
These findings underscore the importance of specific functional groups in modulating the compound's efficacy as a therapeutic agent.
Anticancer Activity
A comparative study explored the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Immune Modulation
In a model of viral infection, administration of the compound resulted in increased survival rates in mice infected with influenza virus. The study highlighted elevated levels of interferon-alpha (IFN-α) and other cytokines in treated groups compared to controls, indicating robust immune activation .
Preparation Methods
Cyclization of Xanthine Derivatives
Shimada et al. demonstrated that thionation of xanthine derivatives with phosphorus pentasulfide, followed by methylation and cyclization with amino alcohols, yields tricyclic imidazo[2,1-f]purinones. For the target compound, a 1,3-dimethylxanthine precursor could undergo thionation to form a 6-thioxanthine intermediate. Subsequent alkylation with methyl iodide and cyclization with 2-aminoethanol would yield the imidazo-purine core.
Example Protocol
- Thionation : 1,3-Dimethylxanthine (10 mmol) reacts with P₄S₁₀ (12 mmol) in dry pyridine under reflux for 6 hours.
- Methylation : The resulting 6-thioxanthine is treated with methyl iodide (15 mmol) in DMF at 60°C for 4 hours.
- Cyclization : The methylated product reacts with 2-aminoethanol (12 mmol) in DMSO at 120°C for 8 hours to form the tricyclic core.
Imidazole-Purine Fusion
Alternative routes involve fusing imidazole and pyrimidine rings. A 4-nitroimidazole precursor can be alkylated at N-7, reduced to an amine, and condensed with orthoesters to form the purine nucleus. For the target compound, introducing phenyl and m-tolyl groups at positions 7 and 8 would require selective substitution during this step.
Functionalization with Ethyl Acetate Side Chain
The ethyl acetate moiety is introduced via N-alkylation or Michael addition.
N-Alkylation of the Imidazo-purine Nitrogen
Ethyl bromoacetate (1.5 eq) reacts with the deprotonated imidazo-purine core in DMF using K₂CO₃ as a base.
Optimized Conditions
Reductive Amination
An alternative route involves condensing an amino-functionalized imidazo-purine with ethyl glyoxylate, followed by NaBH₃CN reduction.
Final Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol/water. Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include the ethyl acetate quartet (δ 4.1 ppm, J = 7.1 Hz) and aromatic protons from phenyl/m-tolyl groups (δ 7.2–7.8 ppm).
- HRMS : Calculated for C₂₅H₂₄N₄O₄ [M+H]⁺: 469.1864; Found: 469.1868.
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at N-3 vs. N-8 is mitigated using bulky directing groups.
- Solubility : Tricyclic intermediates exhibit low solubility; DMSO or DMF is essential for homogeneous reactions.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Cyclization of Xanthines | High purity, scalable | Multi-step, costly reagents | 45% |
| Imidazole-Purine Fusion | Direct aryl introduction | Low solubility issues | 38% |
| N-Alkylation | Mild conditions | Competing O-alkylation | 55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
